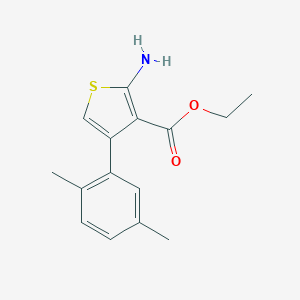

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Métodos De Preparación

The synthesis of ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by heating to facilitate the formation of the thiophene ring.

Industrial production methods may vary, but they generally follow similar principles, often scaling up the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring, leading to the formation of diverse derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications across different fields:

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can be compared to other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic . The unique structural features of this compound, such as the presence of the amino and carboxylate groups, contribute to its distinct biological activities and applications.

Similar Compounds

Suprofen: A 2-substituted thiophene used as an anti-inflammatory drug.

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Tipepidine: A thiophene derivative with antitussive properties.

Tioconazole: An antifungal agent containing a thiophene nucleus.

Actividad Biológica

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: C16H19N O2S

- Molecular Weight: 299.39 g/mol

- CAS Number: 350990-31-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of amino and ester functional groups allows for potential interactions with enzymes and receptors, influencing biochemical pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating that it inhibits bacterial protein synthesis, leading to cell death. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting moderate potency compared to standard antibiotics.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, its cytotoxic effects were assessed using various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 23.5 | Significant apoptosis |

| HeLa (Cervical) | 29.8 | Moderate cytotoxicity |

| A549 (Lung) | 35.0 | Induction of cell death |

The IC50 values indicate that the compound is particularly effective against breast cancer cells, showing promise as a potential therapeutic agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound. This suggests a potential role in managing inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study published in MDPI evaluated the compound's effects on various cancer cell lines and concluded that it significantly induced apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Research published in BenchChem highlighted the compound's ability to inhibit bacterial growth effectively, supporting its use as a lead compound in antibiotic development .

- Anti-inflammatory Effects : Another study indicated that the compound could modulate inflammatory responses in macrophages, potentially serving as an adjunct therapy for inflammatory diseases .

Propiedades

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZGZTWODVJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358005 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-09-8 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.